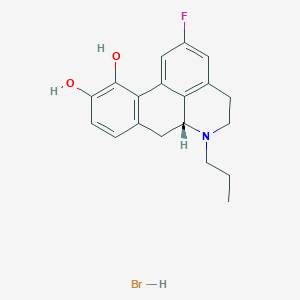

2-Fluoro-N-n-propylnorapomorphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-N-n-propylnorapomorphine, also known as this compound, is a useful research compound. Its molecular formula is C19H21BrFNO2 and its molecular weight is 394.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Aporphines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

2-F-NPA exhibits extraordinary selectivity for D2 over D1 dopamine receptors, with a D2/D1 selectivity ratio of approximately 57,500. This selectivity is crucial for minimizing side effects associated with non-selective dopamine agonists. The compound has been shown to have a high affinity for D2 receptors (Ki = 12 pM), making it significantly more potent than other dopamine agonists such as N-n-propylnorapomorphine (NPA) .

Table 1: Receptor Affinity of 2-F-NPA

| Compound | D2 Affinity (Ki, pM) | D1 Affinity (Ki, nM) | D2/D1 Selectivity Ratio |

|---|---|---|---|

| 2-F-NPA | 12 | 690 | 57,500 |

| NPA | ~1000 | ~10 | ~1000 |

| Dopamine | ~300 | ~20 | ~15 |

Neuroimaging Applications

The high affinity of 2-F-NPA for D2 receptors has led to its development as a radioligand for positron emission tomography (PET) imaging. Specifically, the derivative [11C]MNPA has been utilized to study the high-affinity state of D2 receptors in vivo. This application is particularly relevant for understanding conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.

Case Study: Imaging Studies

In a PET study involving non-human primates, [11C]MNPA demonstrated significant striatal uptake, indicating its potential as a diagnostic tool for assessing D2 receptor availability and function in various neuropsychiatric disorders . The study reported a striatum/cerebellum ratio of approximately 2.23, highlighting the compound's effectiveness in targeting D2 receptors.

Therapeutic Potential

Given its strong agonistic action at D2 receptors, 2-F-NPA may have therapeutic implications for treating conditions characterized by dopaminergic dysfunction. Its selective profile suggests that it could be used to manage symptoms in disorders such as:

- Parkinson's Disease : By enhancing dopaminergic signaling selectively at D2 receptors, it may alleviate motor symptoms.

- Schizophrenia : The ability to modulate dopaminergic activity could help manage psychotic symptoms without the adverse effects associated with less selective agents.

Research Implications

The unique properties of 2-F-NPA make it an essential tool in pharmacological research. Its ability to selectively activate D2 receptors allows researchers to dissect the roles of these receptors in various physiological and pathological processes.

Table 2: Research Areas Utilizing 2-F-NPA

| Research Area | Application |

|---|---|

| Neuropharmacology | Investigating receptor mechanisms |

| Psychopharmacology | Assessing drug efficacy and safety |

| Molecular Imaging | Developing PET radioligands |

| Behavioral Studies | Understanding the impact on behavior |

Propiedades

Número CAS |

130434-40-1 |

|---|---|

Fórmula molecular |

C19H21BrFNO2 |

Peso molecular |

394.3 g/mol |

Nombre IUPAC |

(6aR)-2-fluoro-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |

InChI |

InChI=1S/C19H20FNO2.BrH/c1-2-6-21-7-5-12-8-13(20)10-14-17(12)15(21)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,22-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1 |

Clave InChI |

PDRIECZBALEYAH-XFULWGLBSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |

SMILES isomérico |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |

SMILES canónico |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |

Key on ui other cas no. |

130434-40-1 |

Sinónimos |

(-)-2-fluoro-NPA 2-F-NPA 2-fluoro-N-n-propylnorapomorphine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.